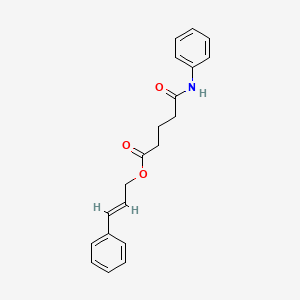
(2E)-3-phenylprop-2-en-1-yl 5-oxo-5-(phenylamino)pentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-Phenylprop-2-en-1-yl 4-(phenylcarbamoyl)butanoate is an organic compound with a complex structure that includes both phenyl and carbamoyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-Phenylprop-2-en-1-yl 4-(phenylcarbamoyl)butanoate typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, which is a base-catalyzed reaction between terephthalaldehyde and 2-aminoacetophenone . This reaction forms the core structure, which is then further modified to introduce the phenylcarbamoyl and butanoate groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction environments to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
(2E)-3-Phenylprop-2-en-1-yl 4-(phenylcarbamoyl)butanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
科学的研究の応用
(2E)-3-Phenylprop-2-en-1-yl 4-(phenylcarbamoyl)butanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of polymers and other industrial chemicals
作用機序
The mechanism of action of (2E)-3-Phenylprop-2-en-1-yl 4-(phenylcarbamoyl)butanoate involves its interaction with specific molecular targets. These targets may include enzymes and receptors that are involved in various biochemical pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
類似化合物との比較
Similar Compounds
Dibenzophospholes: These compounds have similar structural features and are used in organic electronics.
2-Amino-4-methylpyridinium-4-hydroxybenzolate: This compound has similar functional groups and is studied for its nonlinear optical properties.
1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)-benzene: This compound is used in photocatalytic transformations and has similar electronic properties.
Uniqueness
What sets (2E)-3-Phenylprop-2-en-1-yl 4-(phenylcarbamoyl)butanoate apart from these similar compounds is its unique combination of phenyl and carbamoyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C20H21NO3 |
|---|---|
分子量 |
323.4 g/mol |
IUPAC名 |
[(E)-3-phenylprop-2-enyl] 5-anilino-5-oxopentanoate |
InChI |
InChI=1S/C20H21NO3/c22-19(21-18-12-5-2-6-13-18)14-7-15-20(23)24-16-8-11-17-9-3-1-4-10-17/h1-6,8-13H,7,14-16H2,(H,21,22)/b11-8+ |
InChIキー |
WZEKXDMYBLGWKQ-DHZHZOJOSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/COC(=O)CCCC(=O)NC2=CC=CC=C2 |
正規SMILES |
C1=CC=C(C=C1)C=CCOC(=O)CCCC(=O)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-nitrophenoxy)-N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B15021162.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B15021168.png)
![4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate](/img/structure/B15021169.png)
![2-(2-chlorophenoxy)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B15021183.png)
![N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B15021190.png)
![2-[(4,6,8-Trimethylquinazolin-2-yl)amino]quinazolin-4-ol](/img/structure/B15021206.png)
![Bis[2-(4-chlorophenyl)-2-oxoethyl] benzene-1,2-dicarboxylate](/img/structure/B15021207.png)
![5-bromo-1-butyl-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B15021215.png)
![2-(4-chlorophenoxy)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B15021221.png)
![2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B15021234.png)
![5-(4-chlorophenyl)-1-methyl-N-[4-(propan-2-yl)benzyl]-1H-imidazol-2-amine](/img/structure/B15021246.png)
![N-[4-(Pentyloxy)phenyl]adamantane-1-carboxamide](/img/structure/B15021247.png)


